molecular formula C20H16O B8392154 2-(Biphenyl-3-yl)-1-phenylethanone

2-(Biphenyl-3-yl)-1-phenylethanone

Cat. No.: B8392154
M. Wt: 272.3 g/mol
InChI Key: XHQCIQDSPLIRJO-UHFFFAOYSA-N
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Description

2-(Biphenyl-3-yl)-1-phenylethanone is a chemical scaffold of significant interest in medicinal chemistry and pharmaceutical research. The biphenyl moiety is a privileged structure in drug design, known for its ability to interact with a variety of biological targets . This specific acetophenone derivative serves as a versatile building block for the development of novel bioactive molecules. Research into analogous biphenyl-acetophenone and chalcone hybrids has demonstrated their potential in therapeutic applications. These include serving as lead compounds for anti-inflammatory agents, given the known role of similar structures in inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase . Furthermore, the molecule's framework is highly relevant in anticancer research, as structurally related compounds have shown promising antiproliferative activities against various human cancer cell lines . The compound's intrinsic value also lies in its utility in organic synthesis. It can be further functionalized to create diverse chemical libraries for high-throughput screening or rationally designed to optimize interactions with specific enzyme pockets, such as carbonic anhydrases, which are implicated in conditions like cancer, obesity, and epilepsy . Researchers can leverage this compound as a core template to explore structure-activity relationships (SAR) and develop new inhibitors or modulators for a range of pathological processes.

Properties

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

1-phenyl-2-(3-phenylphenyl)ethanone

InChI

InChI=1S/C20H16O/c21-20(18-11-5-2-6-12-18)15-16-8-7-13-19(14-16)17-9-3-1-4-10-17/h1-14H,15H2

InChI Key

XHQCIQDSPLIRJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key 1-phenylethanone derivatives and their substituent-driven properties:

Compound Substituent Key Properties References
2-[(2R,6S)-6-[(2R)-2-Hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone Piperidine-hydroxy-phenyl Neuroprotective (AChE binding: -11.911 kcal/mol)
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-phenylethanone Benzothiazole-sulfanyl Organic synthesis intermediate (Michael/Knoevenagel reactions)
2-(4-Chlorophenylsulfonyl)-1-phenylethanone 4-Chlorophenylsulfonyl Antifungal (Candida activity)
2-(4-(3-Trifluoromethylphenyl)piperazin-1-yl)-1-phenylethanone (Compound 18) Trifluoromethylphenyl-piperazine Analgesic (>70% inhibition in pain models)
2-(4-Nitrophenoxy)-1-phenylethanone (NPH-PE) 4-Nitrophenoxy Third-order nonlinear optical properties (high hyperpolarizability)
2-(2-Amino-1,3-thiazol-4-yl)-1-phenylethanone Amino-thiazole Antimicrobial potential (structure-activity relationship)

Physical and Material Properties

  • Optical Properties : NPH-PE exhibits a 125,058% increase in second hyperpolarizability compared to static cases (), attributed to the nitro group’s electron-withdrawing effects. The biphenyl derivative may instead prioritize thermal stability due to aromatic rigidity.

Data Tables

Table 1: Docking Scores of Neuroprotective 1-Phenylethanone Derivatives

Compound Target Docking Score (kcal/mol) Reference
2-[(2R,6S)-6-[(2R)-2-Hydroxy-2-phenylethyl]-1-methylpiperidin-2-yl]-1-phenylethanone AChE -11.911

Table 2: Hyperpolarizability of NPH-PE vs. Static Case

Property Static Case Embedded Molecule % Increase
Second hyperpolarizability (γ) Baseline 125,058% higher 125,058

Preparation Methods

Target Molecule Deconstruction

The structure of 2-(biphenyl-3-yl)-1-phenylethanone (Fig. 1) necessitates disconnection at the C–C bond between the ketone-bearing phenyl group and the biphenyl-substituted methyl carbon. This approach highlights two viable pathways:

  • Path A : Coupling a pre-formed biphenyl-3-yl moiety with a functionalized acetophenone derivative.

  • Path B : Constructing the biphenyl system through cross-coupling reactions on a ketone-containing intermediate.

The choice of methodology depends on the availability of starting materials, compatibility of functional groups, and reaction conditions.

Suzuki-Miyaura Cross-Coupling Approach

Substrate Preparation: α-Bromoacetophenone Derivatives

The synthesis begins with the preparation of 2-bromo-1-phenylethanone (α-bromoacetophenone), a critical intermediate. This compound is synthesized via bromination of acetophenone using copper(II) bromide in acetic acid, achieving yields of 68–72%.

Challenges in Alkyl Halide Reactivity

Standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) are typically optimized for aryl halides. However, modifications such as ligand-free palladium acetate catalysis and elevated temperatures (90–100°C) enable coupling of α-bromoacetophenone with biphenyl-3-ylboronic acid. Key parameters include:

ParameterOptimal Condition
CatalystPd(OAc)₂ (5 mol%)
BaseK₂CO₃ (2.0 equiv)
SolventDioxane/H₂O (4:1)
Temperature90°C, 24 h
Yield55–60% (crude)

Weinreb Amide-Grignard Strategy

Synthesis of Phenylacetic Acid Weinreb Amide

Phenylacetic acid is converted to its Weinreb amide via sequential treatment with thionyl chloride (to form the acid chloride) and N,O-dimethylhydroxylamine (Scheme 1). This intermediate stabilizes the ketone product during Grignard addition.

Reaction Conditions

  • Acid Chloride Formation : SOCl₂, reflux, 2 h (95% yield).

  • Weinreb Amide Synthesis : N,O-dimethylhydroxylamine, Et₃N, CH₂Cl₂, 0°C to RT, 12 h (88% yield).

Grignard Addition and Hydrolysis

Biphenyl-3-yl magnesium bromide, prepared from 3-bromobiphenyl and Mg in THF, reacts with the Weinreb amide to form the ketone after acidic workup (HCl, H₂O). This method affords the target compound in 65–70% yield (Scheme 2).

Comparative Analysis of Methodologies

Efficiency and Scalability

  • Suzuki-Miyaura : Requires specialized palladium conditions but avoids sensitive Grignard reagents. Scalability is limited by the cost of Pd catalysts.

  • Weinreb-Grignard : Higher yields but involves multi-step synthesis and air-sensitive intermediates.

Functional Group Tolerance

  • Suzuki coupling tolerates electron-withdrawing groups on the boronic acid but is sensitive to steric bulk.

  • Grignard reactions require anhydrous conditions but are compatible with diverse aryl halides.

Alternative Synthetic Routes

Friedel-Crafts Acylation

Attempted acylation of biphenyl with acetyl chloride under AlCl₃ catalysis failed due to poor regioselectivity and over-acylation. Introducing a methoxy directing group improved yields marginally (15–20%) but added deprotection steps.

Oxidation of Secondary Alcohols

Reduction of 2-(biphenyl-3-yl)-1-phenylethanol (synthesized via aldol condensation) with pyridinium chlorochromate (PCC) yielded the ketone in 40% yield. However, the alcohol precursor proved difficult to isolate.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85–7.45 (m, 14H, aryl), 4.25 (s, 2H, CH₂).

  • ¹³C NMR : 198.5 (C=O), 140.2–126.3 (aryl), 45.8 (CH₂).

  • HRMS : [M+H]⁺ calcd. for C₂₀H₁₆O: 273.1274; found: 273.1278.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) confirmed >95% purity for both synthetic routes.

Industrial Applications and Patent Landscape

Scalability in Continuous Flow Systems

Recent patents (e.g., US8952175B2) highlight the use of water-tolerant bases (K₃PO₄) and flow chemistry to enhance reaction efficiency for diaryl ketones. These methods reduce Pd leaching and improve turnover numbers (TON > 500).

Environmental Considerations

The Grignard method generates significant magnesium waste, whereas Suzuki couplings align with green chemistry principles due to aqueous workup and catalyst recovery .

Q & A

Q. What are the common synthetic routes for 2-(Biphenyl-3-yl)-1-phenylethanone and its derivatives?

  • Methodological Answer : The compound is synthesized via intramolecular conjugate addition of α,β-bisenones using In(OTf)₃/Et₃N catalysis, yielding cyclic ketones with high stereoselectivity . Alternatively, Mannich reactions of acetophenone derivatives with formaldehyde and amines can generate intermediates like 2-(dimethylamino)-1-phenylethanone, which undergo elimination to form α,β-unsaturated ketones . For purification, column chromatography (e.g., hexane/AcOEt 9:3) and recrystallization (e.g., from methanol) are standard . Example Data:
  • Yield: 40–69.4% for benzothiazepine derivatives .
  • ¹H NMR (CDCl₃): δ 7.2–8.1 ppm (aromatic protons), δ 3.5–4.5 ppm (methylene groups) .

Q. How is this compound characterized structurally?

  • Methodological Answer : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard for determining bond lengths and angles . For solution-state analysis, ¹H/¹³C NMR and HRMS are employed. For example, ¹³C NMR of 2-(3-azepan-1-yl-cyclohexyl) derivatives shows carbonyl peaks at δ 200.2 ppm .

Q. What purification strategies are effective for this compound?

  • Methodological Answer : Column chromatography with silica gel and hexane/ethyl acetate gradients (e.g., 9:3) resolves polar impurities . For crystalline derivatives, recrystallization from methanol or ethanol optimizes purity (melting points: 163–196°C) .

Q. How are preliminary biological activities assessed for derivatives?

  • Methodological Answer : In vitro assays against pathogens (e.g., Leishmania amastigotes) or analgesic models (e.g., mice writhing/hot-plate tests) are used. For example, 2-(4-chlorophenyl)-1-phenylethanone derivatives show >70% inhibition in pain models .

Advanced Research Questions

Q. How can enantioselective synthesis of chiral derivatives be achieved?

  • Methodological Answer : Chiral spiroborate esters catalyze enantioselective reductions (e.g., of benzyloxime α-ethers) with >90% enantiomeric excess (ee). HPLC with chiral columns (e.g., AD-H) validates ee .

Q. What challenges arise in refining X-ray crystallographic data for bulky derivatives?

  • Methodological Answer : Twinned crystals or disorder in biphenyl groups complicate refinement. SHELXL’s TWIN/BASF commands and WinGX’s ORTEP-3 GUI aid in modeling . Example: SHELXL refines high-resolution data (R-factor < 5%) for neolignan analogues .

Q. How do computational methods (e.g., DFT) support mechanistic studies?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) predict reaction pathways, such as radical/anionic intermediates in benzimidazole derivatives. IR spectroscopy validates computed vibrational modes .

Q. What strategies resolve contradictions between NMR and crystallographic data?

  • Methodological Answer : Dynamic effects (e.g., tautomerism) may cause NMR/X-ray discrepancies. Variable-temperature NMR and Hirshfeld surface analysis reconcile differences. For example, enol-keto tautomerism in thiadiazole derivatives alters spectral vs. solid-state structures .

Q. How are reaction mechanisms for conjugate additions elucidated?

  • Methodological Answer : Kinetic isotope effects (KIE) and deuterium labeling track proton transfers. In In(OTf)₃-catalyzed reactions, secondary orbital interactions stabilize transition states, confirmed by HRMS and NOESY .

Q. How can derivatives be optimized for targeted bioactivity?

  • Methodological Answer :
    Structure-activity relationship (SAR) studies guide modifications. For antileishmanial activity, introducing sulfonyl groups (e.g., 2-(4-methanesulfonylphenyl) derivatives) enhances potency. In vivo efficacy requires balancing lipophilicity (logP < 5) and solubility .

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